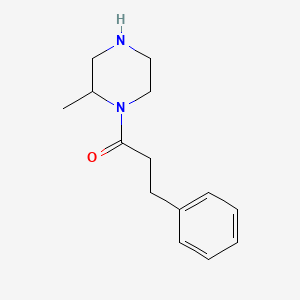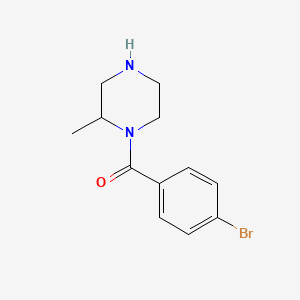![molecular formula C9H5Br2F2N3 B6362552 3,5-Dibromo-1-[(2,3-difluorophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240568-66-4](/img/structure/B6362552.png)
3,5-Dibromo-1-[(2,3-difluorophenyl)methyl]-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,5-Dibromo-1-[(2,3-difluorophenyl)methyl]-1H-1,2,4-triazole” is a type of organic compound known as a triazole. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would consist of a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. It also has a 2,3-difluorophenylmethyl group attached to one of the nitrogen atoms and two bromine atoms attached to the carbon atoms of the triazole ring .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions. For example, they can participate in nucleophilic substitution reactions, where an atom or group in the molecule is replaced by a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of electronegative atoms like fluorine and bromine in this compound could make it relatively polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Broad Spectrum Biological Activities
1,2,4-Triazole derivatives exhibit a broad range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. Recent literature emphasizes the importance of these compounds in synthesizing biologically active substances, highlighting their role in modern organic synthesis for various chemical modeling and applications in the pharmaceutical industry (Ohloblina, 2022).
Synthetic Routes and Chemical Properties
The synthesis and physico-chemical properties of 1,2,4-triazole derivatives have been extensively studied. Various synthetic routes have been explored to enhance their biological efficacy and application scope, including eco-friendly procedures for triazole synthesis that emphasize energy savings and sustainability (Kaushik et al., 2019). Furthermore, advancements in copper-catalyzed azide-alkyne cycloadditions have enabled the efficient synthesis of 1,2,3-triazoles, highlighting the versatility and potential of triazole compounds in drug development and other applications (de Souza et al., 2019).
Applications in Cancer Research
1,2,3-Triazole-containing hybrids have emerged as potential anticancer agents, showing efficacy in preclinical models against various cancer types. The structural diversity and the ability to engage in multiple mechanisms of action make triazole derivatives promising candidates for novel anticancer therapies. These compounds have been highlighted for their potential in combating drug-resistant cancers and improving the safety profiles of cancer treatments (Xu et al., 2019).
Antiepileptic/Anticonvulsant Activities
Triazole groups have been identified as significant pharmacophores in the development of antiepileptic and anticonvulsant drugs. Research has systematically reviewed triazole derivatives over the past two decades, underscoring their capacity to exhibit a wide array of properties and bioactivities. This makes 1,2,4-triazole a key motif in medicinal chemistry for exploring potential antiepileptic drugs (Wang & Liu, 2021).
Psychopharmacological Activities
Substituted triazole analogues have been reviewed for their psychopharmacological activities, demonstrating a range of effects including antianxiety, antidepressant, and sedative properties. The triazole core is a crucial element in several marketed drugs, underscoring its significance in the development of treatments for central nervous system disorders (Asif, 2014).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many brominated and fluorinated organic compounds are relatively stable and non-reactive, but they can be harmful if ingested or inhaled, and they can be damaging to the environment .
Direcciones Futuras
Propiedades
IUPAC Name |
3,5-dibromo-1-[(2,3-difluorophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2F2N3/c10-8-14-9(11)16(15-8)4-5-2-1-3-6(12)7(5)13/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWZNCYIYADIBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-1-[(2,3-difluorophenyl)methyl]-1H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6362489.png)
amine](/img/structure/B6362497.png)
![1-[(2,5-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362516.png)
![Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362527.png)

![Butyl[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362533.png)

![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride](/img/structure/B6362542.png)
![2-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6362557.png)
![1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362568.png)
![4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole](/img/structure/B6362572.png)

![(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6362586.png)